4-Amino-3-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-amino-3-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-amino-3-(trifluoromethyl)phenyl]boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .
Industrial Production Methods
Industrial production of [4-amino-3-(trifluoromethyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-amino-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate can be used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
[4-amino-3-(trifluoromethyl)phenyl]boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds and potential therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [4-amino-3-(trifluoromethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various transformations.
Comparison with Similar Compounds
Similar Compounds
[4-(trifluoromethyl)phenyl]boronic acid: Lacks the amino group but shares the trifluoromethyl and boronic acid functionalities.
[3-(trifluoromethyl)phenyl]boronic acid: Similar structure but with the trifluoromethyl group in a different position.
[4-methoxyphenyl]boronic acid: Contains a methoxy group instead of an amino group.
Uniqueness
The presence of both the amino and trifluoromethyl groups in [4-amino-3-(trifluoromethyl)phenyl]boronic acid imparts unique electronic and steric properties, enhancing its reactivity and making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C7H7BF3NO2 |
---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)12/h1-3,13-14H,12H2 |
InChI Key |
TUWQKNUKCZSXSJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.